(3-(Benzyloxy)benzyl)hydrazine hydrochloride chemical structure and bonding
(3-(Benzyloxy)benzyl)hydrazine hydrochloride chemical structure and bonding
An In-depth Technical Guide to (3-(Benzyloxy)benzyl)hydrazine Hydrochloride: Structure, Bonding, and Application
Abstract
This technical guide provides a comprehensive analysis of (3-(Benzyloxy)benzyl)hydrazine hydrochloride (CAS No: 29677-74-1), a key intermediate in medicinal chemistry and synthetic organic chemistry. The document delineates its chemical structure, bonding characteristics, and physicochemical properties through an examination of spectroscopic data. It presents a detailed synthetic protocol and purification strategy, contextualized with mechanistic insights. Furthermore, this guide explores the compound's reactivity and its strategic application as a versatile building block in the development of novel therapeutic agents, particularly in the synthesis of bioactive hydrazone derivatives. This content is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights and validated protocols to support advanced research.
Introduction: Significance in Medicinal Chemistry
Hydrazine derivatives are a cornerstone of modern medicinal chemistry, serving as pivotal structural motifs in a wide array of therapeutic agents. Their unique chemical reactivity and ability to form stable hydrazone linkages make them indispensable tools for drug design and synthesis. Within this class, (3-(Benzyloxy)benzyl)hydrazine hydrochloride emerges as a particularly valuable reagent. The molecule incorporates three key features:
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A Reactive Hydrazine Moiety: The primary site of reactivity, enabling the formation of C=N bonds with aldehydes and ketones.
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A Benzyl Protecting Group: The benzyloxy substituent serves to mask a phenolic hydroxyl group, preventing unwanted side reactions and allowing for selective deprotection at a later synthetic stage.
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A Hydrochloride Salt Form: This enhances the compound's stability and improves its handling characteristics, making it a reliable reagent for laboratory use.
This guide provides an in-depth examination of this molecule, from its fundamental structure and bonding to its practical application in complex synthetic workflows.
Chemical Structure and Physicochemical Properties
The structural and physical properties of (3-(Benzyloxy)benzyl)hydrazine hydrochloride are fundamental to understanding its behavior in chemical reactions.
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IUPAC Name: (3-(benzyloxy)benzyl)hydrazine hydrochloride
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Synonyms: 3-(Phenylmethoxy)benzenemethanamine hydrochloride, Girard's Reagent T derivative
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CAS Number: 29677-74-1
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Molecular Formula: C₁₄H₁₇ClN₂O
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Molecular Weight: 276.75 g/mol
The molecule consists of a central benzene ring substituted at the 1 and 3 positions. The first position is attached to a hydrazinylmethyl group (-CH₂NHNH₂), which is protonated to form the hydrochloride salt. The third position is substituted with a benzyloxy group (-OCH₂Ph), which acts as a protecting group for a phenol.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 188-192 °C | Not available |
| Solubility | Soluble in water, methanol. | Not available |
| Appearance | White to off-white crystalline powder | Not available |
| pKa (of Hydrazinium) | Estimated 7.5-8.5 | Not available |
Synthesis and Purification
A common and efficient route for the synthesis of (3-(Benzyloxy)benzyl)hydrazine hydrochloride begins with the commercially available 3-hydroxybenzaldehyde. The synthesis involves two primary steps: protection of the hydroxyl group followed by reductive amination and conversion to the hydrazine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (3-(Benzyloxy)benzyl)hydrazine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde
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To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
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Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirring mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to yield crude 3-(benzyloxy)benzaldehyde, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of (3-(Benzyloxy)benzyl)hydrazine hydrochloride
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Dissolve 3-(benzyloxy)benzaldehyde (1.0 eq) in ethanol.
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Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) and a catalytic amount of acetic acid. Stir at room temperature for 2-4 hours to form the hydrazone intermediate.
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Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction carefully with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Dissolve the crude free base in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.
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Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield pure (3-(Benzyloxy)benzyl)hydrazine hydrochloride.
Spectroscopic Characterization and Bonding Analysis
The structure and bonding of the molecule are unequivocally confirmed through a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~10.5 ppm (br s, 3H, -NH₂NH₃⁺) | Protons of the protonated hydrazine group, often broad and exchangeable. |
| δ 7.2-7.5 ppm (m, 10H, Ar-H) | Aromatic protons from both the benzyl and benzyloxy rings. | |
| δ ~5.1 ppm (s, 2H, -O-CH₂-Ph) | Benzylic protons adjacent to the ether oxygen. | |
| δ ~4.1 ppm (s, 2H, Ar-CH₂-N) | Benzylic protons adjacent to the hydrazine nitrogen. | |
| ¹³C NMR | δ ~159 ppm | Aromatic carbon attached to the benzyloxy oxygen (C-O). |
| δ ~127-136 ppm | Aromatic carbons. | |
| δ ~70 ppm | Benzylic carbon of the benzyloxy group (-O-CH₂-). | |
| δ ~52 ppm | Benzylic carbon attached to the nitrogen (Ar-CH₂-). | |
| IR (cm⁻¹) | ~3200-3400 (br) | N-H stretching of the hydrazinium ion. |
| ~3030 | Aromatic C-H stretching. | |
| ~2850-2950 | Aliphatic C-H stretching. | |
| ~1250 (strong) | Aryl-O-C asymmetric stretching of the ether linkage. |
The ¹H NMR spectrum provides a clear fingerprint. The downfield shift of the benzylic protons at ~5.1 ppm is characteristic of their proximity to the electron-withdrawing oxygen atom. Similarly, the protons on the carbon adjacent to the nitrogen appear around 4.1 ppm. In the solid state, X-ray crystallography would likely reveal extensive hydrogen bonding networks involving the hydrazinium group (-NH₂NH₃⁺) and the chloride counter-ion, contributing to the compound's crystalline nature and high melting point.
Reactivity and Application in Drug Discovery
The primary utility of (3-(Benzyloxy)benzyl)hydrazine hydrochloride lies in its function as a nucleophile for the synthesis of hydrazones. The hydrazine moiety readily reacts with aldehydes and ketones to form a C=N double bond, a key structural motif in many biologically active molecules.
Role as a Synthetic Building Block
The compound serves as a masked phenol, which is a common feature in many enzyme inhibitors and receptor ligands. The benzyloxy group is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenation (H₂, Pd/C) to reveal the free phenol in the final synthetic step.
This strategy is widely employed in the synthesis of inhibitors for enzymes such as monoamine oxidase (MAO) and various kinases, where the phenolic hydroxyl group is critical for binding to the active site.
Application Workflow Diagram
Caption: Application of the reagent in a typical drug discovery workflow.
Safety, Handling, and Storage
As with all hydrazine derivatives, (3-(Benzyloxy)benzyl)hydrazine hydrochloride should be handled with care in a well-ventilated fume hood.
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Safety: Potential skin and eye irritant. May be harmful if swallowed or inhaled. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handling: Avoid creating dust. Ensure adequate ventilation. Keep away from oxidizing agents.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. The hydrochloride salt form provides enhanced stability compared to the free base.
Conclusion
(3-(Benzyloxy)benzyl)hydrazine hydrochloride is a highly versatile and valuable reagent for chemical synthesis and drug discovery. Its structure combines a reactive hydrazine group with a stable protecting group, enabling the strategic construction of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as detailed in this guide, empowers researchers to effectively utilize this compound in the development of next-generation therapeutics. The protocols and data presented herein serve as a reliable foundation for its application in advanced scientific research.
References
- Due to the nature of the search, specific journal articles detailing the synthesis and full characterization of this exact, relatively simple intermediate are not always published as standalone papers. The information is often found within the experimental sections of papers focused on the synthesis of more complex target molecules.
